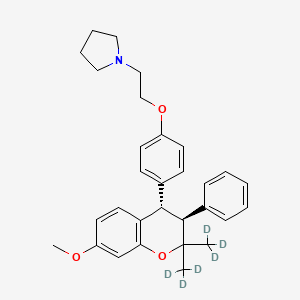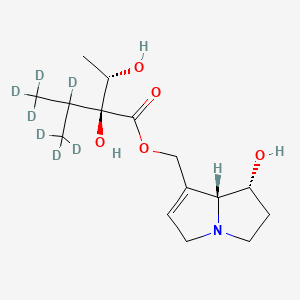
CL2E-SN38 (Tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CL2E-SN38 (Tfa) is a structurally stable and highly releasable antibody-drug conjugate. It is a part of the antibody-drug conjugate class, which combines the specific targeting of a monoclonal antibody with the cytotoxicity of a small molecule payload. CL2E-SN38 (Tfa) is derived from camptothecins and is known for its topoisomerase I inhibitory activity. The active metabolite of Irinotecan, SN-38, is the key component of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CL2E-SN38 (Tfa) involves the conjugation of SN-38 with a monoclonal antibody through a cleavable linker. The linker used in this compound is cathepsin-B sensitive, which allows for the release of SN-38 within the target cells. The synthetic route includes the following steps:
- Activation of the monoclonal antibody with a maleimido group.
- Conjugation of the activated antibody with the SN-38 derivative through a Phe-Lys-PABOCO linker.
- Purification of the conjugate to obtain the final product .
Industrial Production Methods
Industrial production of CL2E-SN38 (Tfa) follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale activation of the monoclonal antibody.
- Conjugation with the SN-38 derivative using automated systems.
- Purification using chromatography techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
CL2E-SN38 (Tfa) undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable linker is hydrolyzed by cathepsin-B within the target cells, releasing SN-38.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: The linker can be substituted with other functional groups to modify the properties of the conjugate.
Common Reagents and Conditions
Hydrolysis: Cathepsin-B enzyme, pH 5.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: SN-38 is released as the major product.
Reduction: Reduced forms of the linker and antibody.
Substitution: Modified conjugates with different functional groups.
Aplicaciones Científicas De Investigación
CL2E-SN38 (Tfa) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their release mechanisms.
Biology: Employed in cell biology research to study the effects of topoisomerase I inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential use in targeted cancer therapy, particularly for tumors expressing specific antigens.
Industry: Utilized in the development of new antibody-drug conjugates and other targeted therapies
Mecanismo De Acción
CL2E-SN38 (Tfa) exerts its effects through the inhibition of topoisomerase I, an enzyme involved in DNA replication. The mechanism involves:
Targeting: The monoclonal antibody component specifically binds to antigens on the surface of target cells.
Internalization: The antibody-drug conjugate is internalized by the target cells.
Release: The cleavable linker is hydrolyzed by cathepsin-B, releasing SN-38 within the cells.
Inhibition: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death
Comparación Con Compuestos Similares
CL2E-SN38 (Tfa) is compared with other similar compounds such as CL2A-SN38 and sacituzumab govitecan. The key differences include:
Linker Stability: CL2E-SN38 (Tfa) has a more stable linker compared to CL2A-SN38, resulting in a longer half-life in serum.
Release Mechanism: The release of SN-38 from CL2E-SN38 (Tfa) requires both cathepsin-B cleavage and intramolecular cyclization, whereas CL2A-SN38 relies on pH-mediated release.
Efficacy: CL2E-SN38 (Tfa) has shown higher efficacy in certain tumor models compared to CL2A-SN38
List of Similar Compounds
- CL2A-SN38
- Sacituzumab govitecan
- Milatuzumab-SN38 .
Propiedades
Fórmula molecular |
C88H119F3N14O26 |
|---|---|
Peso molecular |
1846.0 g/mol |
Nombre IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1 |
Clave InChI |
VYXFICTXNHMPAF-ZRVFGHKPSA-N |
SMILES isomérico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC/C=C\C=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

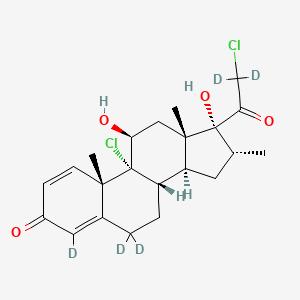
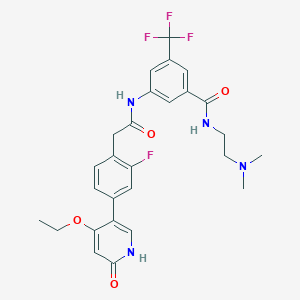
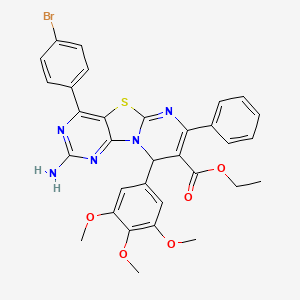
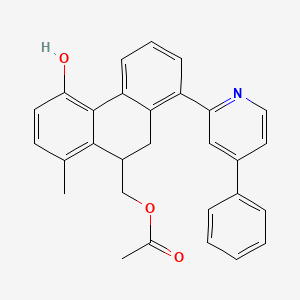

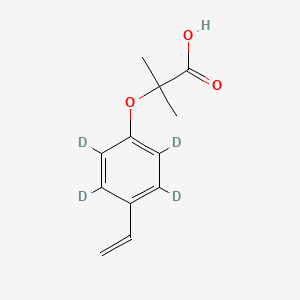
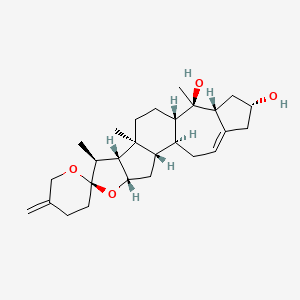

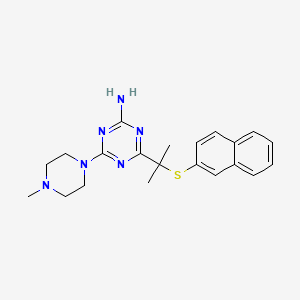
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
